2-(2-Cyano-vinylamino)-malonic acid diethyl ester
Overview
Description
2-(2-Cyano-vinylamino)-malonic acid diethyl ester is an organic compound that features a cyano group, a vinyl group, and a malonic acid diethyl ester moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-vinylamino)-malonic acid diethyl ester typically involves the reaction of malonic acid diethyl ester with a cyano-vinylamine derivative. The reaction conditions often include the use of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the cyano-vinylamine to the malonic acid diethyl ester. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyano-vinylamino)-malonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
2-(2-Cyano-vinylamino)-malonic acid diethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyano-vinylamino)-malonic acid diethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Malonic acid diethyl ester: Lacks the cyano-vinylamino group, making it less reactive in certain types of reactions.
Cyanoacetic acid diethyl ester: Contains a cyano group but lacks the vinylamino moiety.
Vinylmalonic acid diethyl ester: Contains a vinyl group but lacks the cyano group.
Uniqueness
2-(2-Cyano-vinylamino)-malonic acid diethyl ester is unique due to the presence of both the cyano and vinylamino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[[(E)-2-cyanoethenyl]amino]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)8(10(14)16-4-2)12-7-5-6-11/h5,7-8,12H,3-4H2,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYQZVIVAXIKJ-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C(=O)OCC)N/C=C/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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